1-(4-Ethynylphenyl)cyclopropan-1-amine
Description
1-(4-Ethynylphenyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring an ethynyl substituent on the para position of the aromatic ring. The ethynyl group (C≡CH) confers rigidity and linear geometry to the molecule, which may enhance binding affinity in biological systems, such as enzyme inhibition (e.g., BACE1 inhibitors, as suggested by related compounds in ) .
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H11N/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h1,3-6H,7-8,12H2 |
InChI Key |
ZQYATCGHNHOXSG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares 1-(4-Ethynylphenyl)cyclopropan-1-amine with key analogs based on substituent type, molecular weight, and functional attributes:
*Calculated based on similar structures.
Key Observations:
- Electronic Effects : The ethynyl group in the target compound is electron-withdrawing but less so than trifluoromethyl (CF3) or chloro substituents. This may modulate the amine’s basicity and reactivity .
- Steric and Geometric Influence : The ethynyl group’s linearity contrasts with bulky substituents like bromonaphthyl () or fluorobenzyl (), which may sterically hinder interactions in binding pockets.
- Lipophilicity : Fluorinated analogs (e.g., ) exhibit higher lipophilicity, whereas the ethynyl group may balance hydrophobicity with polarizability due to its sp-hybridized carbon.
Commercial and Research Status
- Research Gaps : Data on melting/boiling points, solubility, and explicit biological activity for the ethynyl compound are absent in the evidence. These properties must be extrapolated from analogs.
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